molecular formula C11H17NO B1335612 2-(2-Furylmethyl)cyclohexanamine CAS No. 67823-66-9

2-(2-Furylmethyl)cyclohexanamine

Cat. No.: B1335612
CAS No.: 67823-66-9
M. Wt: 179.26 g/mol
InChI Key: ZIBHXQIBGRPJQU-UHFFFAOYSA-N
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Description

2-(2-Furylmethyl)cyclohexanamine is an organic compound with the molecular formula C11H17NO. It features a cyclohexane ring substituted with a furylmethyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Furylmethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with furfurylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Furylmethyl)cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Furylmethyl)cyclohexanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The furylmethyl group may participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furylmethyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.

    2-(2-Furylmethyl)cyclohexanone: Contains a ketone group instead of an amine group.

    2-(2-Furylmethyl)cyclohexanal: Features an aldehyde group instead of an amine group.

Uniqueness

2-(2-Furylmethyl)cyclohexanamine is unique due to its combination of a cyclohexane ring, furylmethyl group, and amine group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(furan-2-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7,9,11H,1-2,4,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBHXQIBGRPJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406963
Record name 2-(2-furylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67823-66-9
Record name 2-(2-furylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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